2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-(sec-Butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimidoindole core fused with a substituted phenyl group and a sulfur-containing sec-butylthio side chain. The pyrimido[5,4-b]indole scaffold is notable for its planar aromatic structure, enabling π-π stacking interactions in biological systems . Though direct synthetic or biological data for this specific compound are absent in the provided evidence, its structural analogs have been extensively studied for applications in medicinal chemistry, particularly as Toll-like Receptor 4 (TLR4) ligands and enzyme inhibitors .
Properties
IUPAC Name |
2-butan-2-ylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-4-13(2)27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-3)12-10-14/h5-13,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZGKQPQLHPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis via Multi-Step Reaction: The preparation of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves a multi-step synthetic route. Initial steps may include the formation of an indole derivative followed by the introduction of the methoxyphenyl group. The sec-butylthio group is then introduced through thiolation reactions. Key reagents often include alkyl halides, thiolating agents, and various catalysts.
Industrial Production Methods:
Scalable Synthesis: Industrial production methods for this compound focus on optimizing yield and purity. Continuous flow synthesis techniques can be employed to achieve large-scale production, ensuring efficient reaction conditions and minimal waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions, particularly at the sulfur atom of the sec-butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen-containing pyrimidoindole core, potentially leading to dihydropyrimidoindole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidoindole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Utilized as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Drug Development: Investigated for pharmacological properties in various preclinical studies.
Medicine:
Therapeutic Potential: Explored for potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors. The sec-butylthio and methoxyphenyl groups contribute to binding affinity and specificity.
Pathways Involved: Inhibition or modulation of enzyme activity, disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one with analogs from the provided evidence, focusing on substituents, physicochemical properties, and biological activities:
Key Trends and Insights:
Substituent Effects on Lipophilicity: Long alkyl chains (e.g., dodecylthio in 47c) significantly increase XLogP3 (>7), favoring membrane permeability but limiting solubility . Electron-withdrawing groups (e.g., cyanomethyl in 47d) reduce logP (~3.5), enhancing aqueous solubility . Halogens (e.g., Cl/F in ) elevate logP (~5.8) and may enable halogen bonding in target interactions .
Hydrogen Bonding and Solubility :
- Compounds with methoxy groups (e.g., 4-methoxyphenyl in the target) exhibit moderate hydrogen bond acceptor counts (~5), balancing solubility and permeability .
- Polar side chains (e.g., piperidinyl in ) increase topological polar surface area, reducing CNS penetration .
Biological Activity: TLR4 ligands () show substituent-dependent activity: bulky groups (dodecyl) enhance potency, while polar groups (cyanomethyl) improve selectivity . Structural analogs with halogens () or fused aromatic systems () are under investigation for kinase inhibition .
Biological Activity
The compound 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole class, which has garnered attention for its potential biological activities, particularly in oncology and immunology. This article explores its biological activity, including its interactions with biological targets, structural features, and potential therapeutic applications.
Structural Features
This compound features a complex structure characterized by:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
- Indole Moiety : A fused bicyclic structure that contributes to the compound's unique properties.
- sec-Butylthio Group : Enhances nucleophilicity and may influence biological interactions.
- Para-Methoxy Phenyl Substituent : Potentially modulates the compound's pharmacological profile.
The molecular formula is with a molecular weight of 320.42 g/mol.
Interaction with Toll-Like Receptor 4 (TLR4)
Research indicates that compounds in the pyrimido[5,4-b]indole class can act as agonists for TLR4, a crucial component of the immune system that initiates inflammatory responses upon recognizing pathogen-associated molecules. Although specific activity data for This compound is limited, it is suggested that its structural features may enhance TLR4 agonism .
Cytotoxicity and Anticancer Potential
While direct studies on this specific compound are sparse, related compounds have shown promising anticancer properties. For example, other pyrimidoindoles have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further investigations are necessary to elucidate the specific mechanisms by which This compound may exert similar effects.
Kinase Inhibition
In studies involving related pyrimido compounds, kinase inhibition has been a significant area of focus. Compounds structurally similar to This compound have shown varying degrees of inhibitory activity against critical kinases involved in cellular regulation processes . Understanding these interactions could provide insights into the therapeutic potential of this compound.
Comparison with Similar Compounds
To better understand the unique properties of This compound , a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(methylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indole | Methylthio group | Moderate TLR4 activity | Less steric hindrance |
| 3-(pyridin-2-yl)-pyrimido[5,4-b]indole | Pyridine substitution | Anticancer properties | Different ring system |
| 2-(ethylthio)-3-(methoxyphenyl)-pyrimido[5,4-b]indole | Ethylthio group | Immune modulation | Ethyl vs sec-butyl group |
The presence of the sec-butylthio group and para-methoxy phenyl substituent distinguishes this compound from others in its class and may enhance its biological efficacy.
Case Studies and Research Findings
While specific case studies on This compound are not extensively documented in current literature, the following findings from related research provide context:
- TLR4 Agonism : The structure-function relationship in pyrimidoindoles suggests that modifications can lead to enhanced TLR4 activity, indicating potential pathways for drug development .
- Cytotoxic Effects : Related compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. Future studies should explore whether similar mechanisms apply to this compound .
- Kinase Activity : Investigations into kinase inhibition highlight the importance of structural variations in determining biological activity. This knowledge can guide future synthetic efforts to optimize the compound's efficacy against specific targets .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
